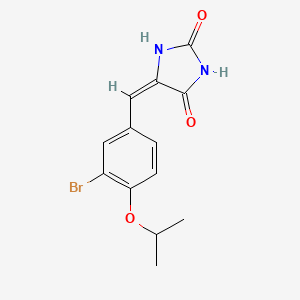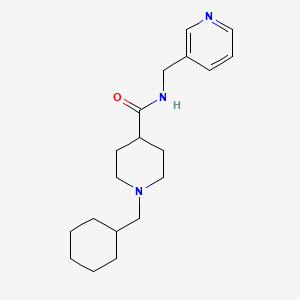
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione (abbreviated as BRIM) is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies.
Mécanisme D'action
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of an enzyme called lactate dehydrogenase A (LDHA), which is overexpressed in cancer cells. LDHA plays a crucial role in the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions. By inhibiting LDHA, this compound disrupts the Warburg effect and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the metabolism of cancer cells. It inhibits the production of lactate, which is the end product of the Warburg effect, and this leads to a decrease in the intracellular pH of cancer cells. This compound has also been found to increase the production of reactive oxygen species (ROS), which are molecules that can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been found to have a high binding affinity for LDHA, which makes it a potent inhibitor. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
Orientations Futures
There are several future directions for the study of 5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione. One potential avenue of research is the development of analogs of this compound that have improved solubility and bioavailability. Another area of research is the investigation of the effect of this compound on other metabolic pathways that are involved in cancer cell survival. In addition, further studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and metabolic disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in scientific research applications. It has been synthesized using various methods, and it has been found to have a unique mechanism of action that makes it a potential candidate for further studies. This compound has been extensively studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Further studies are needed to determine the full potential of this compound as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been synthesized using various methods, including microwave irradiation, solvent-free grinding, and solvent-assisted grinding. The most commonly used method involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with urea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield.
Applications De Recherche Scientifique
5-(3-bromo-4-isopropoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this property makes it a potential candidate for the treatment of various diseases, including cancer.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPKUQPVLSKMB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)

![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)

![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![methyl 3-{[(2,5-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5847827.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)

